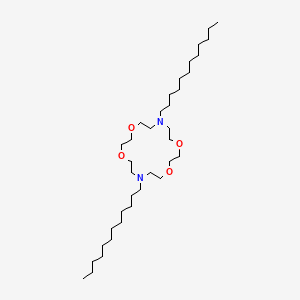
7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that can form stable complexes with various metal ions. This compound is particularly interesting due to its ability to act as a ligand, facilitating the formation of complexes with metal ions, which has significant implications in various fields of chemistry and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of dodecylamine with a suitable precursor such as 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required purity standards .
化学反応の分析
Types of Reactions
7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as Zn²⁺, Mg²⁺, and Pb²⁺.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts (e.g., zinc chloride, magnesium sulfate) and solvents like dichloromethane and ethanol. Reaction conditions typically involve moderate temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions are metal-ligand complexes, which have various applications in catalysis and material science .
科学的研究の応用
7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential to facilitate the transport of metal ions across biological membranes.
Industry: Utilized in the development of sensors and separation processes.
作用機序
The mechanism by which 7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its effects involves the formation of stable complexes with metal ions. The nitrogen and oxygen atoms in the compound’s structure act as donor sites, coordinating with metal ions to form stable chelates. This complexation process is crucial for its applications in catalysis, sensing, and drug delivery .
類似化合物との比較
Similar Compounds
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar in structure but with benzyl groups instead of dodecyl groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Lacks the dodecyl groups, making it less hydrophobic.
Uniqueness
7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its long dodecyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes. This property makes it particularly useful in applications involving biological systems and drug delivery .
特性
CAS番号 |
6504-40-1 |
|---|---|
分子式 |
C36H74N2O4 |
分子量 |
599.0 g/mol |
IUPAC名 |
7,16-didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C36H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-37-25-29-39-33-35-41-31-27-38(28-32-42-36-34-40-30-26-37)24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChIキー |
FMQANVLYPUOEDO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


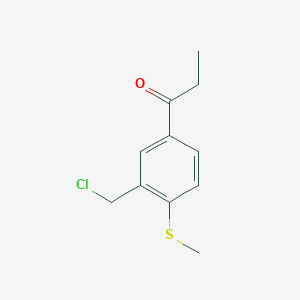
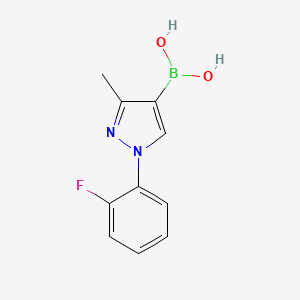
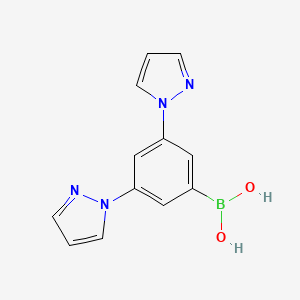
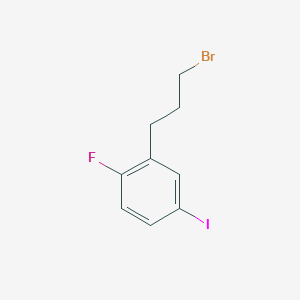
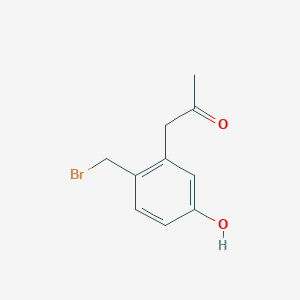
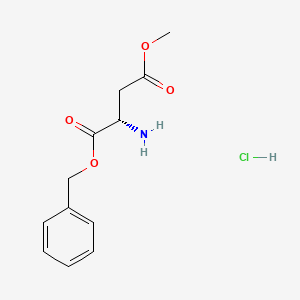
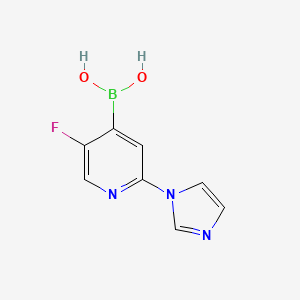
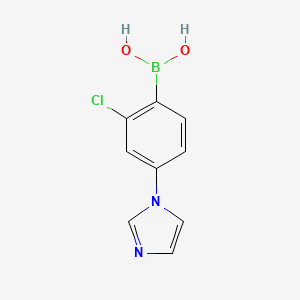
![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)
![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
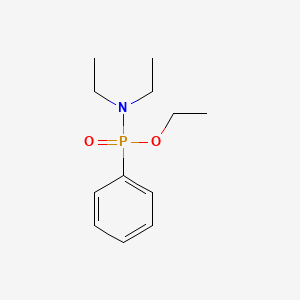
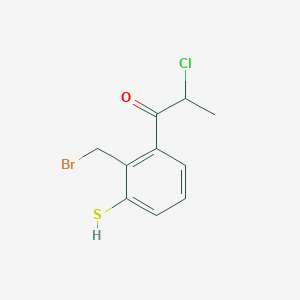
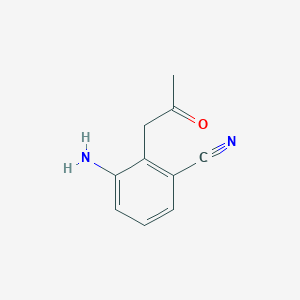
![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)
